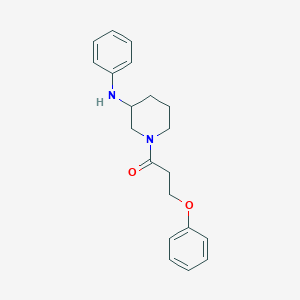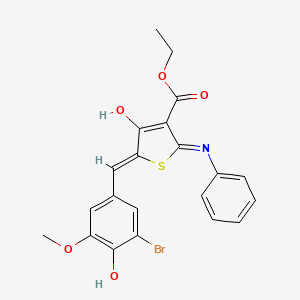![molecular formula C26H23N3O3S B6006749 N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6006749.png)
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide, also known as BPTU, is a chemical compound that has a wide range of applications in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in regulating cellular signaling pathways. BPTU has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and autoimmune disorders.
Mécanisme D'action
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins. This, in turn, can modulate the activity of various signaling pathways, leading to changes in cell behavior.
Biochemical and Physiological Effects:
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to inhibit cell proliferation and induce apoptosis. In diabetes, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to improve insulin sensitivity and glucose tolerance. In autoimmune disorders, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to reduce inflammation and modulate immune cell activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide is its potency and specificity for protein tyrosine phosphatases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide. One area of research is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of research is the identification of specific protein tyrosine phosphatases that are involved in various diseases, which could be targeted by N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide or other inhibitors. Additionally, the therapeutic potential of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide in various diseases needs to be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide involves several steps, including the condensation of 2-pyridinecarboxaldehyde with N-(phenylsulfonyl)benzylamine to form the intermediate compound 4-[[(phenylsulfonyl)(2-pyridinyl)amino]methyl]benzaldehyde. This intermediate is then reacted with benzylamine and acetic anhydride to form N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide. The overall yield of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide is around 40%, and the purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. By inhibiting these enzymes, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide can modulate the activity of various proteins, including kinases, transcription factors, and growth factors. This makes N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide a potential candidate for the treatment of cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c30-26(28-19-21-9-3-1-4-10-21)23-16-14-22(15-17-23)20-29(25-13-7-8-18-27-25)33(31,32)24-11-5-2-6-12-24/h1-18H,19-20H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJOMPRTBXVYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6006686.png)
![1-{3-[({[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6006689.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6006691.png)
![2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6006709.png)
![ethyl 2-anilino-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006722.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006728.png)
![6-amino-2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6006733.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6006740.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)


![N-benzyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6006775.png)
![{4-oxo-2-[(3-phenoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6006783.png)
